Sodium carboxymethyl cellulose

Vue d'ensemble

Description

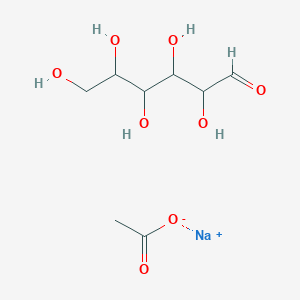

Sodium Carboxymethyl Cellulose (CMC) is a cellulose derivative with carboxymethyl groups (-CH2-COOH) bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone . It is often used as its sodium salt . It is a white or slightly yellowish, almost odorless hygroscopic granules, powder, or fine fibers .

Synthesis Analysis

CMC is synthesized by the alkali-catalyzed reaction of cellulose with chloroacetic acid . The polar (organic acid) carboxyl groups render the cellulose soluble and chemically reactive . The resultant mixture produces approximately 60% CMC and 40% salts (sodium chloride and sodium glycolate) .Molecular Structure Analysis

The functional properties of CMC depend on the degree of substitution of the cellulose structure (i.e., how many of the hydroxyl groups have been converted to carboxymethylene (oxy) groups in the substitution reaction), as well as the chain length of the cellulose backbone structure and the degree of clustering of the carboxymethyl substituents .Chemical Reactions Analysis

In a weakly alkaline medium, CMC can react with fuchsin to form a large volume ion-association complex . As a result of the reaction, the intensity of resonance Rayleigh scattering (IRRS) was enhanced significantly and a new RRS spectrum appeared .Physical And Chemical Properties Analysis

CMC is a water-soluble but will react with heavy metal salts to form films that are clear, tough, and insoluble in water . It is thixotropic, becoming less viscous when agitated . It is a hygroscopic material that has the ability to absorb more than 50% of water at high humidity .Applications De Recherche Scientifique

Agriculture: Improving Saline-Alkali Soil

Sodium Carboxymethyl Cellulose (CMC) has been used to improve the production capacity of saline-alkali soil, which is critical for achieving green agriculture and sustainable land use . It has been found that CMC can enhance the water and salt transport characteristics of saline-alkali soil . The use of CMC increases the final cumulative infiltration of the soil and enhances the soil’s water-holding capacity and salt leaching efficiency .

Hydrogel Formation

CMC can be used to form hydrogels, which are three-dimensional polymer networks that can hold a large volume of water without dissolving . These hydrogels have high water content, high porosity, and a soft consistency, making them ideal for use in various fields, especially in biological engineering and medical imaging .

Drug Delivery

CMC hydrogels have been used extensively in drug delivery applications . Due to their non-toxicity, good biodegradability, good biocompatibility, and low immunogenicity, CMC hydrogels are considered safe drug delivery carriers .

Tissue Engineering

Hydrogels made from CMC are used in tissue engineering . Their high water content and porosity make them an excellent mimic of natural tissue, making them ideal for use in synthetic biomaterials .

Regenerative Medicine

CMC hydrogels are also used in regenerative medicine . They can be formulated into various physical forms, including plates, particles, nanoparticles, coatings, and films, making them versatile for different applications .

Diagnostics

CMC hydrogels are used in diagnostics . Their ability to hold a large volume of water makes them ideal for use in various diagnostic applications .

Cell Immobilization

CMC hydrogels are used for cell immobilization . Their high porosity allows for the efficient immobilization of cells, which is important in various biological and medical applications .

Barrier Materials for Regulating Biological Adhesion

CMC hydrogels can be used as barrier materials for regulating biological adhesion . This makes them useful in various medical and biological applications where controlling adhesion is important .

Mécanisme D'action

Target of Action

Sodium carboxymethyl cellulose (CMC) primarily targets the corneal epithelial cells in the eye . It binds to the surface of these cells via its glucopyranose subunits, which interact with glucose receptors GLUT-1 . This interaction plays a crucial role in the compound’s effectiveness as an ophthalmic lubricant .

Mode of Action

The mode of action of CMC involves its binding to the surface of corneal epithelial cells . The glucopyranose subunits of CMC bind to glucose receptors GLUT-1 on the corneal cells . This binding allows CMC to stay on the ocular surface for approximately 2 hours, as indicated by a short-term binding assay .

Biochemical Pathways

Additionally, CMC can improve the soil structure and increase the water- and fertilizer-holding capacity of the soil, promoting the physiological growth of crops .

Pharmacokinetics

The pharmacokinetics of CMC primarily involve its prolonged retention time on the ocular surface . Its viscous and mucoadhesive properties, as well as its anionic charge, allow it to stay on the ocular surface for an extended period . This prolonged retention time enhances the compound’s effectiveness as an ophthalmic lubricant .

Result of Action

The action of CMC results in a diminished frequency of symptoms in patients with mild or moderate forms of eye dryness . This is achieved through its role as an ophthalmic lubricant, which helps to alleviate burning, irritation, and discomfort of the eyes due to dryness or exposure to wind or sun . In addition, CMC can increase leaf N, P, and K content, and improve the physiological characteristics, yield, and quality of apples when used in sandy soil .

Action Environment

The action, efficacy, and stability of CMC can be influenced by various environmental factors. For instance, in sandy soils, CMC can improve the soil structure and increase the water- and fertilizer-holding capacity of the soil . This enhances the drought stress resistance of crops and promotes their physiological growth . Furthermore, the effectiveness of CMC as an ophthalmic lubricant can be influenced by factors such as the dryness of the environment and exposure to wind or sun .

Orientations Futures

Propriétés

IUPAC Name |

sodium;2,3,4,5,6-pentahydroxyhexanal;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.C2H4O2.Na/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;/h1,3-6,8-12H,2H2;1H3,(H,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGYPNKICQJHLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C(C(C(C(C(C=O)O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Powdered form is hygroscopic; [Merck Index] White or slightly yellowish hygroscopic solid; Nearly odorless; [JECFA] Beige hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Carboxymethylcellulose Sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium carboxymethyl cellulose | |

CAS RN |

9004-32-4 | |

| Record name | Cellulose, carboxymethyl ether, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose, carboxymethyl ether, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula of sodium carboxymethyl cellulose?

A1: While NaCMC doesn't have a fixed molecular formula due to its polymeric nature and varying degrees of substitution, its repeating unit structure can be represented as [C6H7O2(OH)3-x(OCH2COONa)x]n.

Q2: What is the significance of the degree of substitution (DS) in NaCMC?

A2: The DS, representing the average number of carboxymethyl groups per glucose unit in the cellulose backbone, significantly influences the properties of NaCMC. Higher DS values generally correspond to greater water solubility, viscosity, and ionic strength sensitivity. [, ]

Q3: What spectroscopic techniques are commonly employed to characterize NaCMC?

A3: Researchers utilize Fourier Transform Infrared Spectroscopy (FTIR) to confirm the presence of characteristic functional groups like carboxyl groups (C=O stretching) in NaCMC. Additionally, X-ray Diffraction (XRD) provides insights into the crystallinity of NaCMC, revealing changes in structure upon modifications or interactions with other materials. [, ]

Q4: How does the addition of sodium carboxymethyl cellulose affect the mechanical properties of materials?

A4: Studies show that incorporating NaCMC into various matrices can enhance their mechanical properties. For example, adding NaCMC to yuba films increases tensile strength compared to the control yuba film without additives. [] Similarly, adding a small amount (0.1%) to a Tween-80 solution enhances droplet spreading on coal surfaces, potentially improving dust suppression. []

Q5: How does sodium carboxymethyl cellulose interact with other polymers in blend films?

A5: In blend films, NaCMC interacts with other polymers through electrostatic interactions and hydrogen bonding. For instance, in films containing N-[(2-hydroxyl)-propyl-3-trimethyl ammonium] chitosan chloride (HTCC), NaCMC forms a three-dimensional network, influencing the film-forming solution's viscosity and the film's final properties. []

Q6: How does pH affect the interactions of NaCMC with other charged molecules?

A6: pH significantly influences the charge state of NaCMC, particularly the carboxyl groups. At higher pH values, deprotonation of carboxyl groups enhances electrostatic repulsion, potentially affecting interactions with other charged molecules. Conversely, at lower pH, protonation reduces repulsion and promotes intermolecular interactions. []

Q7: How is sodium carboxymethyl cellulose used in drug delivery systems?

A7: NaCMC finds applications in drug delivery due to its biocompatibility and ability to form hydrogels. It can act as a matrix for controlling the release of drugs like timolol maleate. The release rate can be further modified by incorporating additives like calcium phosphate nanoparticles. []

Q8: How does sodium carboxymethyl cellulose contribute to the stability of suspensions and emulsions?

A8: NaCMC acts as a stabilizing agent in food and beverage applications due to its ability to increase viscosity and prevent sedimentation. Research shows that combining NaCMC with sodium alginate enhances the stability of corn beverages, improving their visual appeal and shelf life. []

Q9: What are the potential applications of sodium carboxymethyl cellulose in wound care?

A9: NaCMC's biocompatibility, biodegradability, and film-forming properties make it promising for wound care. Studies demonstrate that incorporating NaCMC into alginate fibers improves their wet strength, structural integrity, and fluid absorption capacity, making them suitable for wound dressing applications. []

Q10: Can sodium carboxymethyl cellulose be used to prepare composite materials for specific applications?

A10: Yes, NaCMC can be combined with other materials to create composite materials with tailored properties. For example, combining NaCMC with attapulgite and chitin yields a composite hydrogel with a high adsorption capacity for methylene blue, making it suitable for dye removal from wastewater. []

Q11: How can sodium carboxymethyl cellulose be used to enhance the properties of edible films?

A11: NaCMC, often combined with other polymers and plasticizers like glycerol, can enhance the properties of edible films used for food preservation. Research highlights that the addition of NaCMC and glycerol to yuba films improves water resistance, elongation, and water vapor permeability, prolonging the shelf life of food products. []

Q12: Can sodium carboxymethyl cellulose be used in the development of sustainable materials?

A12: Yes, NaCMC's biodegradability and derivation from renewable resources like corn stover make it a potential building block for sustainable materials. Studies focus on optimizing the extraction of cellulose from corn stover and subsequent conversion to NaCMC, highlighting its potential to valorize agricultural residues and reduce reliance on fossil fuel-derived materials. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.